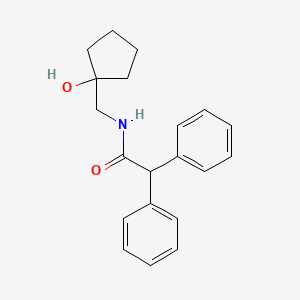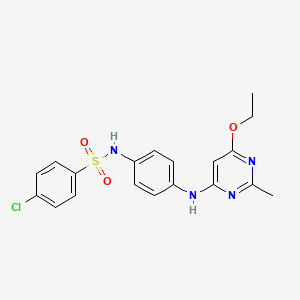
Methyl 3-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, “4- { [ (4-Methyl-1,3-thiazol-2-yl)thio]methyl}benzoic acid”, the SMILES string isO=C (O)C (C=C1)=CC=C1CSC2=NC (C)=CS2 and the InChI key is NODWFSIKRNTPCY-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid . Its empirical formula is C16H20N2O4S4 and it has a molecular weight of 432.59.Scientific Research Applications
Synthesis and Antibacterial Activity
Methyl 3-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate, due to its complex structure, has potential applications in the synthesis of compounds with antibacterial properties. A study by Al-Adiwish et al. (2012) demonstrates the synthesis of thiophene derivatives, including compounds structurally related to Methyl 3-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate, which showed promising antibacterial activities. The research highlights the compound's utility in creating new antibacterial agents, with the synthesized compounds characterized using various spectroscopic techniques and tested for their antibacterial effectiveness (Al-Adiwish et al., 2012).
Hydrogen Bonding and Structural Analysis
The compound's structural components, particularly the piperidine and thiolate motifs, contribute to its involvement in forming hydrogen bonds within larger molecular assemblies. A study exploring the proton-transfer compounds of sulfosalicylic acid with aliphatic nitrogen Lewis bases, including piperidine, provides insights into the hydrogen-bonding patterns and structural features of such compounds. This research could inform the design of molecules with specific interaction capabilities or the development of materials with defined properties (Smith et al., 2011).
Anticancer Potential
Further explorations into thiophene-based compounds, closely related to Methyl 3-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate, have indicated their potential as anticancer agents. Mehdhar et al. (2022) synthesized new thiophene derivatives and evaluated their cytotoxic activities against human cancer cell lines, suggesting the promise of these compounds in cancer research. The structural features inherent to Methyl 3-((4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)sulfonyl)thiophene-2-carboxylate may similarly contribute to anticancer activity, warranting further investigation (Mehdhar et al., 2022).
properties
IUPAC Name |
methyl 3-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidin-1-yl]sulfonylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S4/c1-11-9-24-16(17-11)25-10-12-3-6-18(7-4-12)26(20,21)13-5-8-23-14(13)15(19)22-2/h5,8-9,12H,3-4,6-7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJOQKAWHCHCBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2618210.png)


![2-((difluoromethyl)sulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2618214.png)



![4-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2618222.png)
![Ethyl 1-[(6-chloro-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2618226.png)


